2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid
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Overview
Description
2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid is a compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes an amino group and a phthalimide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid typically involves the reaction of 6-aminohexanoic acid with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phthalamic acid.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as an anticonvulsant and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with the human dopamine receptor D2, influencing neurotransmitter pathways and exhibiting potential antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid
- 6-(6-dimethylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid
- 6-(6-benzoylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid
Uniqueness
2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid stands out due to its unique combination of an amino group and a phthalimide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-amino-6-(1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H16N2O4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20) |
InChI Key |
WFKJLXBKVVZRLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)N |
Origin of Product |
United States |
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